5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS 1416349-30-8): A Definitive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry
5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS 1416349-30-8): A Definitive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry
As a Senior Application Scientist, I approach chemical building blocks not just as reagents, but as programmable nodes of reactivity. 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride (CAS: 1416349-30-8) is a highly functionalized, electrophilic scaffold that plays a critical role in modern drug discovery. This whitepaper deconstructs its physicochemical properties, the mechanistic logic behind its synthesis, and provides self-validating protocols for its application in high-throughput medicinal chemistry.
Physicochemical Profiling & Structural Causality
Understanding the behavior of 1416349-30-8 requires analyzing the electronic and steric contributions of its substituents. The molecule is defined by a delicate balance of activation and shielding, making it an exceptional candidate for selective derivatization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride |
| CAS Number | 1416349-30-8 |
| Molecular Formula | C7H5BrCl2O2S |
| Molecular Weight | 303.99 g/mol [1] |
| Physical State | Solid (Typical)[1] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[2] |
Structural Causality in Reactivity:
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Electronic Activation (-I Effect): The halogens at the C4 (chlorine) and C5 (bromine) positions exert strong inductive electron-withdrawing effects. This depletes electron density from the aromatic ring and, by extension, the sulfonyl sulfur atom, significantly increasing its electrophilicity toward nucleophilic attack.
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Steric Shielding (Ortho-Effect): The methyl group at the C2 position (ortho to the sulfonyl chloride) provides critical steric hindrance. This shielding reduces the rate of spontaneous hydrolysis compared to unsubstituted benzenesulfonyl chlorides, allowing the reagent to be handled more easily during library synthesis while maintaining high reactivity toward targeted primary and secondary amines.
Mechanistic Pathways: The Chlorosulfonation Logic
The synthesis of aryl sulfonyl chlorides typically proceeds via an electrophilic aromatic substitution ( SEAr ) mechanism using chlorosulfonic acid ( ClSO3H )[3]. The transformation of the precursor arene into 1416349-30-8 is a highly orchestrated two-step process.
Mechanistic Causality: A common misconception is that a single equivalent of ClSO3H is sufficient. In reality, the reaction strictly requires two equivalents. The first equivalent acts as the sulfonating agent, generating a sulfonic acid intermediate and HCl gas. The second equivalent functions as the chlorinating agent, converting the sulfonic acid into the highly electrophilic sulfonyl chloride while releasing sulfuric acid ( H2SO4 ) as a byproduct[4][5].
Reaction mechanism of arene chlorosulfonation to yield the target sulfonyl chloride.
Applications in Drug Discovery & Late-Stage Functionalization
Sulfonyl chlorides are pivotal building blocks in medicinal chemistry, primarily utilized to forge sulfonamide linkages ( −SO2NR2 )[6]. The sulfonamide moiety is a privileged pharmacophore; it is hydrolytically stable, acts as a robust hydrogen-bond acceptor/donor, and possesses a tetrahedral geometry that effectively mimics the transition state of peptide hydrolysis[7].
Orthogonal Reactivity for SAR Expansion: The specific substitution pattern of 1416349-30-8 offers a massive strategic advantage: orthogonal reactivity. While the sulfonyl chloride rapidly undergoes nucleophilic acyl substitution with amines to form a sulfonamide, the 5-bromo substituent remains completely intact. This provides a critical synthetic handle for late-stage functionalization . Once the sulfonamide core is established, medicinal chemists can utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) at the bromine site to rapidly expand structure-activity relationship (SAR) libraries.
High-throughput workflow for synthesizing and validating sulfonamide libraries.
Self-Validating Experimental Protocol: Sulfonamide Synthesis
To ensure absolute reproducibility, the following protocol for synthesizing N -alkyl-5-bromo-4-chloro-2-methylbenzenesulfonamides is designed as a self-validating system. Every reagent choice is dictated by mechanistic causality.
Step-by-Step Methodology
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Preparation & Atmospheric Control: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of the target amine and 1.5 equivalents of N,N -Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).
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Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[5]. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely scavenges the HCl byproduct.
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Temperature-Controlled Addition: Cool the solution to 0∘C using an ice bath. Slowly add 1.1 equivalents of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonyl chloride portion-wise.
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Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Cooling to 0∘C mitigates thermal degradation and suppresses the formation of bis-sulfonamide byproducts (over-alkylation of primary amines)[3].
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Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting amine via TLC or LC-MS.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Causality: The mild basic quench neutralizes residual acid and effectively partitions water-soluble impurities away from the highly organic sulfonamide product.
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Self-Validation & Quality Control (QC):
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LC-MS: Verify the presence of the [M+H]+ or [M−H]− ion corresponding to the target sulfonamide mass.
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1H NMR ( CDCl3 ): Confirm the disappearance of the highly deshielded amine protons. Crucially, verify the integration of the aromatic protons and the distinct singlet from the C2-methyl group (typically shifted to ~2.6 ppm due to the deshielding effect of the adjacent sulfonamide group).
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Sources
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- 2. aksci.com [aksci.com]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
